molecular formula C17H12FN3O2S2 B2900699 Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862976-30-5

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2900699
CAS No.: 862976-30-5
M. Wt: 373.42
InChI Key: OOFVMTUISWNVKW-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their structure. This particular compound has shown significant potential in various scientific research applications, including medicinal chemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the condensation reaction of 6-fluorobenzothiazole with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various pathogens, making it a candidate for the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential use in medicinal chemistry. Its derivatives have been tested for their efficacy in treating diseases such as tuberculosis and cancer. The compound's ability to interact with biological targets makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

  • Benzothiazole: The parent compound, benzothiazole, shares a similar structure but lacks the additional functional groups present in Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate.

  • 6-Fluorobenzothiazole: This compound is structurally similar but does not contain the amino and carboxylate groups.

  • Other Substituted Benzothiazoles: Various other benzothiazoles with different substituents have been synthesized and studied for their biological activities.

Uniqueness: this compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S2/c1-2-23-15(22)9-3-5-11-13(7-9)24-16(19-11)21-17-20-12-6-4-10(18)8-14(12)25-17/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVMTUISWNVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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